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molecular formula C12H14BrNO2 B8324214 2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No. B8324214
M. Wt: 284.15 g/mol
InChI Key: XNESZFVGBLSOPN-UHFFFAOYSA-N
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Patent
US05834468

Procedure details

Thionyl chloride (36.5 ml) was added dropwise to N-(1-hydroxy-2-methylpropan-2-yl)-5-bromo-2-methoxybenzamide (36.34 g). The resulting solution was stirred for 15 minutes and mixed with diethyl ether. The diethyl ether was decanted off and the resulting residue dissolved in 20% NaOH solution. The aqueous solution was extracted with diethyl ether. The extract was washed with brine, dried (MgSO4) and evaporated to give 2-(5-bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (32.02 g).
Quantity
36.5 mL
Type
reactant
Reaction Step One
Name
N-(1-hydroxy-2-methylpropan-2-yl)-5-bromo-2-methoxybenzamide
Quantity
36.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.O[CH2:6][C:7]([NH:10][C:11](=[O:21])[C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[CH:14][C:13]=1[O:19][CH3:20])([CH3:9])[CH3:8]>C(OCC)C>[Br:18][C:16]1[CH:15]=[CH:14][C:13]([O:19][CH3:20])=[C:12]([C:11]2[O:21][CH2:6][C:7]([CH3:8])([CH3:9])[N:10]=2)[CH:17]=1

Inputs

Step One
Name
Quantity
36.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
N-(1-hydroxy-2-methylpropan-2-yl)-5-bromo-2-methoxybenzamide
Quantity
36.34 g
Type
reactant
Smiles
OCC(C)(C)NC(C1=C(C=CC(=C1)Br)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The diethyl ether was decanted off
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue dissolved in 20% NaOH solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C=1OCC(N1)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 32.02 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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